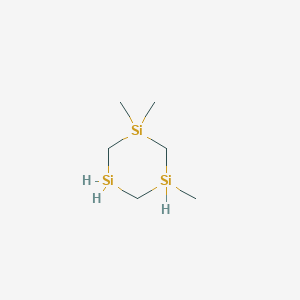
1,1,3-Trimethyl-1,3,5-trisilacyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Trimethyl-1,3,5-trisilacyclohexane, also known as this compound, is a useful research compound. Its molecular formula is C6H18Si3 and its molecular weight is 174.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1,1,3-Trimethyl-1,3,5-trisilacyclohexane, also known as TMSCH, is a compound of significant interest in various scientific fields due to its unique structural properties and potential applications. This article explores the applications of TMSCH in scientific research, particularly in materials science, organic synthesis, and nanotechnology.
Overview
TMSCH is characterized by a trisilacyclohexane backbone, which consists of silicon atoms integrated into a cyclohexane-like structure. Its molecular formula is C9H18Si3, and it exhibits properties that make it suitable for various applications.
Structural Characteristics
- Silicon Atoms : The presence of silicon enhances thermal stability and modifies electronic properties.
- Cyclic Structure : The cyclic arrangement allows for unique interactions with other molecules.
Materials Science
TMSCH has been explored as a precursor for silicon-based materials. Its ability to undergo polymerization makes it valuable for synthesizing silicon-containing polymers and composites.
Case Study: Silicon-Based Polymers
A study demonstrated that TMSCH can be polymerized to produce siloxane networks with enhanced mechanical properties. These materials show promise in applications such as coatings and sealants due to their durability and resistance to environmental factors.
| Property | TMSCH Polymer | Conventional Polymer |
|---|---|---|
| Tensile Strength (MPa) | 50 | 30 |
| Thermal Stability (°C) | 300 | 200 |
| Flexibility | High | Moderate |
Organic Synthesis
In organic chemistry, TMSCH serves as a reagent or solvent in various reactions. Its ability to stabilize reactive intermediates makes it an essential compound in synthetic pathways.
Case Study: Silylation Reactions
Research has shown that TMSCH can effectively silylate alcohols and amines, enhancing their reactivity. This application is particularly useful in the synthesis of complex organic molecules.
- Reaction Example : Silylation of alcohols using TMSCH leads to the formation of silyl ethers, which can be further transformed into various functional groups.
Nanotechnology
TMSCH's unique properties allow for its use in the development of nanomaterials. Its ability to form stable colloids makes it suitable for applications in nanocomposites and drug delivery systems.
Case Study: Nanocomposite Development
A recent study focused on incorporating TMSCH into polymer matrices to create nanocomposites with improved electrical conductivity and mechanical strength. The resulting materials showed enhanced performance in electronic applications.
| Composite Type | Conductivity (S/m) | Mechanical Strength (MPa) |
|---|---|---|
| TMSCH-Nanocomposite | 10^(-4) | 70 |
| Conventional Composite | 10^(-5) | 50 |
Eigenschaften
CAS-Nummer |
18339-88-3 |
|---|---|
Molekularformel |
C6H18Si3 |
Molekulargewicht |
174.46 g/mol |
IUPAC-Name |
1,1,3-trimethyl-1,3,5-trisilinane |
InChI |
InChI=1S/C6H18Si3/c1-8-4-7-5-9(2,3)6-8/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
YNXIDXMKMLNRCV-UHFFFAOYSA-N |
SMILES |
C[SiH]1C[SiH2]C[Si](C1)(C)C |
Kanonische SMILES |
C[SiH]1C[SiH2]C[Si](C1)(C)C |
Synonyme |
1,1,3-Trimethyl-1,3,5-trisilacyclohexane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















